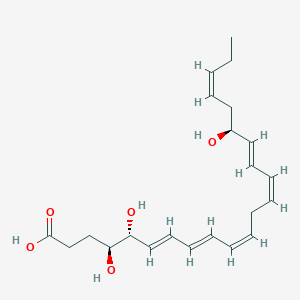![molecular formula C21H20ClNO3 B592942 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid CAS No. 1449675-70-0](/img/structure/B592942.png)
5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid is a synthetic cannabinoid metabolite derived from JWH 203. It is part of the phenylacetylindole family and is known for its high affinity for both central and peripheral cannabinoid receptors (CB1 and CB2). This compound is primarily used in forensic and research applications to study the metabolism and effects of synthetic cannabinoids .
Biochemical Analysis
Biochemical Properties
The JWH 203 N-pentanoic acid metabolite interacts with the central CB1 receptor and the peripheral CB2 receptor . The nature of these interactions is characterized by high affinity binding, with Ki values of 8.0 nM and 7.0 nM respectively .
Metabolic Pathways
JWH 203 N-pentanoic acid metabolite is involved in metabolic pathways related to the metabolism of JWH 203
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid involves the reaction of 3-[2-(2-chlorophenyl)acetyl]-1H-indole with pentanoic acid. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods are likely employed .
Chemical Reactions Analysis
Types of Reactions
5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives .
Scientific Research Applications
5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of synthetic cannabinoids.
Biology: Employed in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in forensic toxicology to detect and quantify synthetic cannabinoids in biological samples.
Mechanism of Action
The mechanism of action of 5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid involves its interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it modulates various signaling pathways, leading to its physiological and pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- JWH 018 N-pentanoic acid metabolite
- JWH 073 N-butanoic acid metabolite
- AKB48 N-pentanoic acid metabolite
Uniqueness
5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid is unique due to its specific chemical structure, which includes a phenylacetyl group. This structure contributes to its high affinity for cannabinoid receptors and its distinct metabolic profile compared to other synthetic cannabinoids .
Properties
IUPAC Name |
5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXRQTXBKIHBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017715 |
Source


|
| Record name | JWH 203 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449675-70-0 |
Source


|
| Record name | JWH 203 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












